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Abstract

PF-3758309 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting
the p21l-activated kinase (PAK) family, with a primary affinity for PAK4.[1][2] Developed by
Pfizer, its discovery stemmed from a high-throughput screening of over 1.3 million compounds,
followed by a meticulous structure-based design approach.[1] Preclinical studies demonstrated
its ability to inhibit oncogenic signaling, block tumor cell growth in a variety of cancer types
including colon, lung, and pancreatic cancers, and induce apoptosis.[1][2] Despite promising
preclinical activity, the clinical development of PF-3758309 was terminated during Phase | trials
due to poor pharmacokinetics and observed adverse events in patients.[3][4] This guide
provides a comprehensive technical overview of the discovery, mechanism of action, and key
experimental data related to PF-37583009.

Discovery and Design

The development of PF-3758309 was initiated through a high-throughput screening of Pfizer's
kinase-focused compound library.[5][6] This initial effort identified multiple chemical series with
inhibitory activity against PAK4. The pyrrolopyrazole core was selected as a lead series for
further optimization.[5] Through a process of hybridizing the pyrrolopyrazole core with an
aminopyrimidine series, potent PAK4 inhibitors with sub-nanomolar cellular activity were
discovered.[5]
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A significant challenge in the early development was achieving good oral bioavailability, which
was hindered by the high efflux nature of the chemical template.[5] Medicinal chemistry
strategies, including the reduction of molecular charge, lowering of polar surface area, and
improvement of ligand efficiency, were employed to overcome this hurdle, ultimately leading to
the selection of PF-3758309 as a clinical candidate.[5] Crystallographic characterization of the
PF-3758309/PAK4 complex was instrumental in defining the determinants of its potency and
kinase selectivity, guiding the structure-based design process.[1][7][8]

Mechanism of Action

PF-3758309 functions as an ATP-competitive inhibitor of PAKs.[8][9][10] It binds to the ATP-
binding site of the kinase domain of PAK4, preventing the phosphorylation of its downstream
substrates.[1][11] While designed as a PAK4 inhibitor, PF-3758309 exhibits broad activity
against multiple PAK isoforms, classifying it as a pan-PAK inhibitor.[5][10]

The inhibition of PAK signaling by PF-3758309 disrupts several oncogenic pathways. In cellular
models, it has been shown to down-regulate the NF-kB signaling pathway and decrease the
phosphorylation of ERK.[10][12][13] This disruption of signaling cascades leads to the inhibition
of cell proliferation, cell cycle arrest at the G1 phase, and the induction of apoptosis.[1][13]
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Fig. 1: Simplified signaling pathway of PF-3758309 action.

Quantitative Data Summary
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The following tables summarize the key quantitative data for PF-3758309 from various
preclinical assays.

Table 1: Biochemical and Cellular Activity
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Parameter Target/Assay Value Reference(s)
Binding Affinity (Kd) PAK4 2.7nM (20715008111
PAK4 4.5nM [1][5][6]
Inhibition Constant
_ PAK4 18.7 £ 6.6 nM (211071191
(Ki)
PAK1 13.7+1.8nM [2[71[3][10]
PAK5 18.1+ 5.1 nM [1][71[10]
PAK6 17.1£5.3nM [11[71[10]
Cellular Potency pGEF-H1 (engineered
1.3+0.5nM [L[715081191

(IC50)

cells)

pGEF-H1 (engineered

1.0nM [5][6119]
cells)
Anchorage-
Independent Growth 0.24 £0.09 nM [L1[31I5161114]
(HCT116)
Anchorage-
Independent Growth 4.7 +£3.0nM (110718191
(Panel average)
Cellular Proliferation
20 nM [1][9]
(A549)
Anchorage-
Independent Growth 27 nM [1109]
(A549)
PAK2 190 nM [L][71[10][15]
PAK3 99 nM [L][7][10][15]

Table 2: In Vivo Efficacy in Human Tumor Xenograft Models
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] ] Tumor Growth
Tumor Model Dosing Regimen o Reference(s)
Inhibition (TGI)

HCT116 (colorectal) 7.5 mg/kg BID, p.o. 64% [3]
HCT116 (colorectal) 15 mg/kg BID, p.o. 79% [3]
HCT116 (colorectal) 20 mg/kg BID, p.o. 97% [3]
A549 (lung) 7.5-30 mg/kg BID, p.o. >70% [1]
MDAMB231 (breast) 15-20 mg/kg, p.o. >70% [5][6]
M24met (melanoma) 15-20 mg/kg, p.o. >70% [5]1[6]
Colo205 (colorectal) 15-20 mg/kg, p.o. >70% [5]1[6]
Adult T-cell Leukemia 12 mg/kg daily 87% [3]

Plasma EC50 (most

N 0.4 nM [1][8]
sensitive model)

Experimental Protocols

PAK4 Kinase Domain Biochemical Assay

This assay determined the ATP-competitive inhibitory activity of PF-3758309 on the PAK4
kinase domain.

e Principle: Measurement of the inhibition of phosphorylation of a peptide substrate by the
recombinant PAK4 kinase domain in the presence of ATP.

o Materials: Recombinant PAK4 kinase domain, peptide substrate, ATP, PF-3758309, assay
buffer.

e Procedure:
o Prepare serial dilutions of PF-3758309.

o In areaction well, combine the PAK4 kinase domain, peptide substrate, and PF-3758309
dilution.
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[e]

Initiate the kinase reaction by adding a solution of ATP.

o

Incubate the reaction mixture for a defined period at a controlled temperature.

Terminate the reaction.

[¢]

[e]

Quantify the amount of phosphorylated peptide product using a suitable detection method
(e.g., radioactivity, fluorescence, or luminescence).

[¢]

Calculate the Ki value based on the dose-response curve.

Phospho-GEF-H1 Cellular Assay

This cell-based assay was designed to measure the specific inhibition of PAK4 activity in a
cellular context.

o Cell Line: TR-293-KDG cells (HEK293 cells stably transfected with tetracycline-inducible
PAK4-kinase domain and constitutively expressed HA-tagged GEFH1ADH).[1]

e Procedure:

[e]

Culture TR-293-KDG cells to the desired confluency.

o Induce the expression of the PAK4-kinase domain.

o Treat the cells with various concentrations of PF-3758309 for 3 hours.[1]

o Lyse the cells and capture the HA-tagged GEF-H1 on an anti-HA antibody-coated plate.[1]
o Detect the phosphorylated GEF-H1 using an anti-phospho-S810-GEF-H1 antibody.[1]

o Quantify the signal using a horseradish peroxidase-conjugated secondary antibody and a
suitable substrate.[1]

o Determine the IC50 value from the resulting dose-response curve.[1]
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Fig. 2: Workflow for the Phospho-GEF-H1 cellular assay.

Anchorage-Independent Growth Assay (Soft Agar
Assay)
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This assay assesses the ability of cancer cells to grow in a semi-solid medium, a hallmark of
cellular transformation, and the inhibitory effect of PF-3758309 on this process.

 Principle: Cells are suspended in a soft agar matrix, which prevents attachment to a solid
surface. Only transformed cells can proliferate and form colonies.

e Procedure:

(¢]

Prepare a base layer of agar in a culture plate and allow it to solidify.

o Resuspend cancer cells (e.g., HCT116) in a top layer of molten, low-concentration agar
containing various concentrations of PF-3758309.

o Pour the cell-agar suspension over the base layer and allow it to solidify.
o Incubate the plates for several weeks, allowing colonies to form.
o Stain the colonies with a vital stain (e.g., crystal violet).

o Count the number and size of the colonies to determine the IC50 for inhibition of
anchorage-independent growth.

Human Tumor Xenograft Studies

These in vivo studies evaluated the anti-tumor efficacy of PF-3758309 in animal models.
¢ Animal Model: Immunocompromised mice (e.g., athymic nude mice).
e Cell Line: Human cancer cell lines (e.g., HCT116, A549).
e Procedure:
o Subcutaneously implant human tumor cells into the flanks of the mice.
o Allow the tumors to grow to a palpable size.

o Randomize the mice into treatment and control groups.
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o Administer PF-3758309 orally at various doses and schedules (e.g., twice daily). The
vehicle control is administered to the control group.

o Measure tumor volume and body weight regularly throughout the study.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
weight, biomarker analysis).

o Calculate the Tumor Growth Inhibition (TGI) to assess efficacy.

Clinical Development and Outcome

PF-3758309 entered a Phase | clinical trial for the treatment of advanced solid tumors
(NCT00932126).[3][16] However, the trial was terminated due to unfavorable pharmacokinetic
properties in humans, with an oral bioavailability of approximately 1%.[3] Additionally, adverse
events, including neutropenia and gastrointestinal side effects, were observed in patients.[3]
These factors prevented further clinical investigation of PF-37583009.

Conclusion

PF-3758309 represents a well-characterized, potent pan-PAK inhibitor that emerged from a
rigorous drug discovery and preclinical development program. Its journey from high-throughput
screening to a clinical candidate provides valuable insights into the targeting of the PAK kinase
family for cancer therapy. While its clinical development was halted, the extensive preclinical
data and the detailed understanding of its mechanism of action make PF-3758309 an important
tool compound for further research into the roles of PAK kinases in health and disease. The
challenges encountered in its clinical translation also highlight the critical importance of
optimizing pharmacokinetic properties for the successful development of kinase inhibitors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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